(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride" often involves multi-step reactions that include Michael reactions, hydrolysis, and cyclization processes. For instance, compounds related to it can be synthesized using the Michael reaction followed by hydrolysis, as seen in the preparation of 2-Methyl-4-phenylpentanedioic acid derivatives (Natekar & Samant, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods provide insights into the compound's configuration and conformation, essential for understanding its chemical behavior (Baul et al., 2009).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including Friedel-Crafts reactions, intramolecular cyclization, and more. These reactions can yield a range of products with potential biological activities. For example, derivatives of 2-amino-4-pentenoic acid can undergo intramolecular cyclization to form four stereoisomers of 4-hydroxyproline derivatives (Krishnamurthy et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be determined using analytical techniques like crystallography, which provides detailed information on the molecular and crystal lattice structure (Ng, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the compound's behavior in various chemical environments. Studies on related compounds have revealed detailed insights into their reduction, acetylation, and other chemical transformations (Vasin et al., 2013).
Scientific Research Applications
Synthesis of Hydroxyproline Derivatives
The compound has been utilized in the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) through enzymatic processes. The epoxidation of the amino acid with tert-butoxycarbonyl (Boc) protection and subsequent intramolecular reactions led to the generation of 4-hydroxyproline derivatives. This synthesis route allowed the formation of distinct diastereomeric products, such as (2S,4S)-4-hydroxyproline benzyl ester, showcasing the compound's utility in creating complex molecular structures with potential biochemical applications (Krishnamurthy et al., 2014).
Friedel–Crafts Reaction Studies
The compound has been involved in the study of the Friedel–Crafts reaction, a critical chemical reaction in organic chemistry. Specifically, its derivative, 2-Methyl-4-phenylpentanedioic acid, was synthesized through the Michael reaction and further converted into its anhydride. This anhydride then underwent the Friedel–Crafts reaction, yielding distinct compounds like 2-methyl-1-tetralone-4-carboxylic acid, highlighting the compound's versatility in complex organic synthesis processes (Natekar & Samant, 2010).
Synthesis of Edeine Analogs
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride has been used in the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, which are essential for creating edeine analogs. This process highlights the compound's role in the synthesis of complex amino acid derivatives, which could have applications in various fields, including pharmacology and biotechnology (Czajgucki et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLSUDKIMKECP-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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